2-(Chinolin-4-yl)acetaldehyd

Übersicht

Beschreibung

2-(Quinolin-4-YL)acetaldehyde is a chemical compound that belongs to the quinoline family. Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. The compound features a quinoline ring system, which is known for its broad range of biological and pharmacological activities .

Wissenschaftliche Forschungsanwendungen

2-(Quinolin-4-YL)acetaldehyde has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various quinoline derivatives, which are important in drug development.

Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antimalarial properties.

Medicine: Quinoline derivatives are known for their therapeutic activities, such as anticancer, anti-inflammatory, and analgesic effects.

Industry: The compound is used in the production of dyes, catalysts, and materials.

Wirkmechanismus

Target of Action

Quinoline and its derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Mode of Action

Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . The presence of the quinoline moiety in various natural compounds and its broad range of biological activities suggest that it may interact with its targets in a similar manner .

Biochemical Pathways

Quinoline derivatives have been found to impact a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structures .

Result of Action

Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of quinoline derivatives has been found to be influenced by various reaction conditions , suggesting that environmental factors may also influence their biological activity.

Biochemische Analyse

Biochemical Properties

2-(Quinolin-4-YL)acetaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in electrophilic and nucleophilic substitution reactions due to the presence of the quinoline moiety . The compound can form salts with acids, similar to benzene and pyridine, which further influences its biochemical interactions . These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

2-(Quinolin-4-YL)acetaldehyde affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to exhibit antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These effects are mediated through its interaction with specific cellular targets, leading to alterations in cellular processes and functions.

Molecular Mechanism

The molecular mechanism of 2-(Quinolin-4-YL)acetaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as a nucleophile, initiating reactions and facilitating the formation of products through nucleophilic substitution . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. These molecular interactions are essential for the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Quinolin-4-YL)acetaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of 2-(Quinolin-4-YL)acetaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-(Quinolin-4-YL)acetaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These metabolic interactions can influence the compound’s biological activity and therapeutic potential. Additionally, the compound’s effects on metabolic flux and metabolite levels are important considerations for its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(Quinolin-4-YL)acetaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 2-(Quinolin-4-YL)acetaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biological effects . The compound’s activity and function can be modulated by its localization, making it an important consideration for its therapeutic applications.

Vorbereitungsmethoden

The synthesis of 2-(Quinolin-4-YL)acetaldehyde can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetophenone, followed by cyclization using a zeolite catalyst . Other methods include the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source . Industrial production methods often employ green and sustainable chemical processes, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

Analyse Chemischer Reaktionen

2-(Quinolin-4-YL)acetaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline carboxylic acids.

Reduction: Reduction reactions can convert it into quinoline alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various quinoline derivatives.

Common reagents and conditions used in these reactions include molecular iodine, silica gel, and ionic liquids under ultrasound at room temperature . Major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and other quinoline derivatives .

Vergleich Mit ähnlichen Verbindungen

2-(Quinolin-4-YL)acetaldehyde can be compared with other similar compounds, such as:

Quinoline: The parent compound, known for its broad range of biological activities.

4-Hydroxy-2-quinolones: These compounds are known for their antibacterial and antifungal properties.

Quinolinyl-pyrazoles: These derivatives exhibit significant pharmacological activities, including anticancer and anti-inflammatory effects.

Biologische Aktivität

2-(Quinolin-4-YL)acetaldehyde is a chemical compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

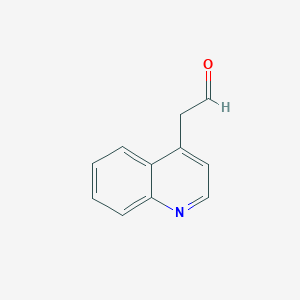

Chemical Structure and Properties

2-(Quinolin-4-YL)acetaldehyde is a quinoline derivative characterized by the presence of an acetaldehyde functional group. Its structure can be represented as follows:

This compound serves as a building block for synthesizing various quinoline derivatives, which are important in medicinal chemistry.

The biological activity of 2-(Quinolin-4-YL)acetaldehyde is primarily attributed to its interactions with various biomolecules. The key mechanisms include:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Cell Signaling Modulation : It affects cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.

- Electrophilic and Nucleophilic Reactions : Due to the presence of the quinoline moiety, it participates in electrophilic and nucleophilic substitution reactions, contributing to its reactivity and biological effects.

Antimicrobial Properties

2-(Quinolin-4-YL)acetaldehyde exhibits significant antimicrobial activity. Studies have shown that it possesses:

- Antibacterial Activity : Effective against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (MIC values as low as 0.05 μM) .

- Antifungal Properties : Demonstrated effectiveness against several fungal pathogens.

- Antimalarial Effects : Potential for use in treatments against malaria due to its activity against Plasmodium species.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound also displays anti-inflammatory and analgesic properties. It modulates inflammatory responses and pain pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of 2-(Quinolin-4-YL)acetaldehyde in various biological contexts:

-

Tuberculosis Treatment : A study demonstrated that derivatives based on this compound showed potent inhibition of Mycobacterium tuberculosis, with compounds exhibiting low toxicity to human cell lines .

Compound MIC (μM) Toxicity (IC50 μM) 2-(Quinolin-4-YL)acetamide 0.05 ≥20 5e 0.15 Safe at 1 & 5 μM - Cellular Effects : In vitro studies revealed that these compounds could penetrate cellular barriers and exert effects on intracellular pathogens, similar to established antitubercular drugs like rifampin .

- Safety Profile : Evaluations in zebrafish models indicated minimal cardiac toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 2-(Quinolin-4-YL)acetaldehyde varies based on structural modifications. Factors influencing its bioavailability include:

- Absorption and Distribution : The compound's ability to cross cellular membranes is critical for its efficacy.

- Metabolic Pathways : It undergoes metabolism involving various enzymes, which can affect its therapeutic potential and toxicity profiles.

Eigenschaften

IUPAC Name |

2-quinolin-4-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPQHAAUCSUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627139 | |

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545423-96-9 | |

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.